molecular formula C29H26O4 B14585776 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one CAS No. 61497-71-0

1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one

Cat. No.: B14585776
CAS No.: 61497-71-0
M. Wt: 438.5 g/mol
InChI Key: UFEIUCLPZWZVBM-UHFFFAOYSA-N
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Description

Structural Classification and Defining Features of the 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one Scaffold

This compound is classified as a highly substituted acetophenone (B1666503). The core of the molecule is a phenyl ring, which is substituted at positions 2, 4, and 6 with benzyloxy groups (-OCH₂C₆H₅) and at position 1 with an ethan-1-one (acetyl) group (-COCH₃). The presence of three bulky benzyloxy groups ortho and para to the acetyl group sterically hinders the carbonyl function, influencing its reactivity towards nucleophiles. Furthermore, the electronic nature of the phenyl ring is significantly modulated by the electron-donating nature of the benzyloxy groups, which can affect the reactivity of the aromatic ring itself in electrophilic substitution reactions.

A crystallographic study of the related compound 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone reveals that the substituting groups can create a complex three-dimensional arrangement, influencing intermolecular interactions. researchgate.net In this compound, the flexible benzyl (B1604629) units are likely to adopt conformations that minimize steric strain, leading to a specific spatial orientation of the phenyl rings of the protecting groups relative to the central acetophenone core.

Table 1: Structural and Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₂₉H₂₆O₄
Molecular Weight 450.52 g/mol
CAS Number 65963-73-7
Canonical SMILES CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Historical Context and Evolution of Benzyloxy Protection in Organic Synthesis

The use of protecting groups is a fundamental concept in organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. wikipedia.org The benzyl group (Bn), introduced as a protecting group for alcohols and amines, has a long and storied history in organic synthesis. wiley.comwikipedia.org Its stability to a wide range of reaction conditions, including acidic and basic media, coupled with its facile removal by catalytic hydrogenolysis, has made it a popular choice for chemists. organic-chemistry.org

The evolution of synthetic chemistry towards more complex targets necessitated the use of multiple protecting groups within the same molecule. The application of several benzyl groups to protect multiple hydroxyl functionalities on a single aromatic ring, as seen in this compound, represents a strategic extension of this fundamental protection strategy. This approach is particularly valuable in the synthesis of polyphenolic compounds, where the differential protection and deprotection of hydroxyl groups is often a key challenge. The development of methods for the efficient introduction and selective removal of multiple benzyl ethers has been a significant area of research, contributing to the successful synthesis of numerous complex natural products. wiley.com

Academic Significance of Highly Substituted Phenolic Ketones and their Derivatives in Contemporary Organic Chemistry

Highly substituted phenolic ketones, such as the deprotected form of this compound (phloroacetophenone), are crucial building blocks in organic synthesis. Their academic significance stems from their utility as precursors to a wide array of natural products and biologically active molecules. Acetophenones, in general, are fundamental reactants in the synthesis of chalcones, which are key intermediates in the biosynthesis of flavonoids. nih.gov

The strategic placement of multiple hydroxyl or protected hydroxyl groups on the phenolic ring provides multiple sites for further functionalization. This allows for the construction of complex substitution patterns found in many natural products. The study of the reactivity and synthetic applications of these highly substituted ketones continues to be an active area of research, with new synthetic methodologies and applications being continuously developed.

Overview of Research Domains Applicable to this compound

The primary research domain for this compound is in the synthesis of flavonoids and other related polyphenolic compounds. nih.govnih.govbiomedres.usresearchgate.netbiotech-asia.org Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive targets for synthetic chemists.

Specifically, this compound serves as a key precursor to the A-ring of the flavonoid skeleton. The acetyl group can participate in condensation reactions with substituted benzaldehydes to form chalcones, which can then be cyclized to afford various classes of flavonoids, including flavones, flavonols, and flavanones. biomedres.us The benzyloxy groups serve to protect the hydroxyl functionalities on the A-ring during these synthetic transformations and can be removed in the final stages of the synthesis to yield the desired natural product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61497-71-0

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

1-[2,4,6-tris(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C29H26O4/c1-22(30)29-27(32-20-24-13-7-3-8-14-24)17-26(31-19-23-11-5-2-6-12-23)18-28(29)33-21-25-15-9-4-10-16-25/h2-18H,19-21H2,1H3

InChI Key

UFEIUCLPZWZVBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 2,4,6 Tris Benzyloxy Phenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one would exhibit distinct signals corresponding to its aliphatic and aromatic protons. The methyl protons of the ethanone (B97240) group are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.0-2.5 ppm. The methylene (B1212753) protons of the three benzyloxy groups (-OCH₂Ph) would likely appear as singlets further downfield, generally in the range of δ 5.0-5.5 ppm.

The aromatic region of the spectrum would be more complex. The two equivalent protons on the central trisubstituted phenyl ring would produce a singlet, while the fifteen protons of the three benzyl (B1604629) groups would show a series of multiplets between δ 7.2 and 7.5 ppm, corresponding to the ortho, meta, and para positions on the monosubstituted phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~2.4 Singlet 3H -C(=O)CH₃
~5.1 Singlet 6H Ar-OCH₂-Ph
~6.2 Singlet 2H Protons on central ring

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) would be expected at the most downfield position, typically around δ 200 ppm. The methyl carbon of the acetyl group would appear at the opposite end of the spectrum, in the aliphatic region (δ 25-35 ppm).

The methylene carbons of the benzyloxy groups would resonate around δ 70-80 ppm. The aromatic region would show multiple signals corresponding to the quaternary and protonated carbons of the central and benzyl phenyl rings. The oxygen-substituted carbons of the central ring would appear at approximately δ 160 ppm, while other aromatic carbons would be found between δ 90 and 140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~30 -C(=O)CH₃
~70 Ar-OCH₂-Ph
~95 C-H (central ring)
~115 C-C(=O) (central ring)
~127-129 C-H (benzyl rings)
~136 C-ipso (benzyl rings)
~160 C-O (central ring)

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show correlations between the coupled protons within each of the three benzyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation from the methyl protons to the carbonyl carbon and the adjacent quaternary carbon of the central ring. Correlations would also be observed between the methylene protons and the carbons of both the central ring and the attached benzyl ring, confirming the ether linkages.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of a compound. For this compound (C₃₅H₃₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

Ion Calculated Exact Mass
[C₃₅H₃₂O₄ + H]⁺ 517.2373

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a specific ion. A precursor ion (e.g., the [M+H]⁺ ion of the target molecule) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed.

The fragmentation of this compound would likely proceed through characteristic pathways. A primary and highly favorable fragmentation would be the cleavage of the benzyl-oxygen bond, leading to the loss of a benzyl group and the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Successive losses of the other benzyl groups would also be expected. Another potential fragmentation pathway could involve the loss of the acetyl group. Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural analysis of this compound, as specified in the requested outline, is not publicly available.

The required research findings for the following analytical methods for this specific compound could not be located:

Infrared (IR) Spectroscopy: Specific characteristic band analysis data is not published.

Raman Spectroscopy: Data on complementary vibrational modes is not available.

Electronic Absorption Spectroscopy (UV-Vis): Detailed chromophore analysis has not been reported.

X-ray Crystallography: There are no published crystal structures for this compound.

Hirshfeld Surface Analysis: As this analysis is contingent on crystallographic data, it has not been performed.

While spectroscopic and crystallographic data exist for structurally related compounds—such as acetophenones with fewer benzyloxy substituents or the analogous 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone—extrapolating this information would not provide scientifically accurate and specific findings for the target molecule, this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail based on the currently accessible body of scientific research.

X-ray Crystallography and Solid-State Structural Characterization

Assessment of Polymorphism and Co-crystallization Potential

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form, can significantly influence its stability, solubility, and bioavailability. Therefore, an assessment of the potential for polymorphism and the feasibility of forming co-crystals is a critical aspect of its physicochemical characterization. While specific experimental polymorphism screening or co-crystallization studies for this compound are not extensively documented in publicly available literature, a theoretical evaluation based on its molecular structure provides significant insights into its potential behavior.

Polymorphism Potential

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. This phenomenon arises from the possibility of molecules packing in different arrangements within the crystal lattice or from the existence of different molecular conformations of the same molecule (conformational polymorphism). The potential for this compound to exhibit polymorphism is considered high due to several key structural features.

Conformational Flexibility: The molecule possesses considerable conformational flexibility, primarily due to the three benzyloxy groups attached to the central phenyl ring.

Rotation of Benzyl Groups: The three benzyl groups can rotate around the C-O-C bonds, leading to a multitude of possible spatial orientations.

Torsion Angles: The dihedral (torsion) angles between the central phenyl ring and the pendant benzyl groups can vary significantly, giving rise to different molecular shapes or conformers.

Different conformers can pack in distinct ways, potentially leading to different crystal lattices with varying energies and stabilities. A close analogue, 1-[2,4,6-Tris(benzoyloxy)phenyl]ethanone, has been shown to have two independent molecules in its asymmetric unit which differ in the conformations of the benzoyloxy groups. researchgate.net This observation in a structurally similar molecule underscores the high likelihood that this compound could also crystallize with different conformers, a common source of polymorphism.

Intermolecular Interactions: The crystal lattice of this compound would be stabilized by a combination of weak intermolecular forces.

Van der Waals Forces: The numerous aromatic rings provide extensive surface area for van der Waals interactions.

π-π Stacking: The phenyl rings of the benzyl groups can engage in π-π stacking interactions, which are highly directional and can lead to different packing motifs.

C-H···O Interactions: Weak C-H···O hydrogen bonds can form between the hydrogen atoms of the phenyl rings and the ether or carbonyl oxygen atoms. The presence of multiple C-H donors and oxygen acceptors allows for a variety of possible interaction patterns.

The competition and interplay between these various weak interactions can result in multiple, energetically similar crystal packing arrangements, thereby increasing the probability of polymorphism. Computational crystal structure prediction (CSP) methods, which explore the landscape of possible crystal packings, often reveal numerous potential structures within a small energy window for molecules with such characteristics. researchgate.netchemrxiv.org

Co-crystallization Potential

Co-crystals are multi-component crystals in which an active ingredient is combined with a neutral "co-former" in a stoichiometric ratio within the crystal lattice. nih.gov This strategy is widely used to enhance the physicochemical properties of a compound. The potential for this compound to form co-crystals is significant, primarily due to the presence of hydrogen bond acceptor sites.

Hydrogen Bonding Capabilities: The molecule lacks strong hydrogen bond donors (like -OH or -NH groups) but possesses several acceptor sites, which are key for forming supramolecular synthons with appropriate co-formers.

Carbonyl Oxygen: The oxygen of the ethanone (C=O) group is a strong hydrogen bond acceptor.

Ether Oxygens: The three oxygen atoms of the benzyloxy groups are also potential hydrogen bond acceptors.

A co-crystal design strategy would involve selecting co-formers that are strong hydrogen bond donors. A variety of co-formers could potentially form robust hydrogen-bonded synthons with the acceptor groups on this compound. The table below outlines potential co-former functional groups and the likely supramolecular synthons they could form.

Potential Co-former Functional Group Example Co-former Class Target H-bond Acceptor on Compound Potential Supramolecular Synthon
Carboxylic Acid (-COOH)Dicarboxylic acids, Benzoic acid derivativesCarbonyl Oxygen (C=O)Carboxylic Acid···Ketone
Phenol (B47542) (-OH)Phenols, PolyphenolsCarbonyl Oxygen (C=O), Ether Oxygens (-O-)Phenol···Ketone, Phenol···Ether
Amide (-CONH-)Primary amides, NicotinamideCarbonyl Oxygen (C=O)Amide···Ketone
Alcohol (-OH)Aliphatic alcoholsCarbonyl Oxygen (C=O)Alcohol···Ketone

This table is interactive. You can sort and filter the data.

The formation of these synthons provides a reliable method for assembling co-crystals. ul.ie For instance, the interaction between a carboxylic acid co-former and the carbonyl group of the target molecule is a well-established and predictable synthon in crystal engineering. google.com Given the presence of four distinct hydrogen bond acceptor sites, there is a high probability of successfully forming co-crystals with a range of pharmaceutically acceptable co-formers, which could be used to tailor the compound's physical properties.

Chemical Reactivity and Synthetic Transformations of 1 2,4,6 Tris Benzyloxy Phenyl Ethan 1 One

Reactivity at the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl group and adjacent alpha-hydrogens, is a primary site for a variety of chemical transformations.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is typically protonated in a subsequent step to yield an alcohol. libretexts.org

Common transformations of the carbonyl group in ketones like 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one include:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation, although this may concurrently cleave the benzyl (B1604629) protecting groups. tue.nl

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Condensation with Nitrogen Nucleophiles: The ketone can react with primary amines (R-NH₂) to form imines, or with secondary amines (R₂NH) to form enamines, typically under acidic catalysis. youtube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal, which can serve as a protecting group for the carbonyl function. youtube.com

Ketones are generally less reactive towards nucleophilic addition than aldehydes due to steric hindrance and electronic effects from the two attached carbon substituents. libretexts.orglibretexts.org The steric bulk of the two ortho-benzyloxy groups in this compound further hinders the approach of nucleophiles to the carbonyl carbon.

Table 1: Examples of Carbonyl Group Transformations
Reaction TypeReagent(s)Product TypeGeneral Conditions
ReductionNaBH₄, MeOHSecondary AlcoholMild conditions, room temperature
Grignard Reaction1. CH₃MgBr, THF 2. H₃O⁺Tertiary AlcoholAnhydrous conditions
Imine FormationR-NH₂, cat. H⁺ImineAcid catalysis, removal of water
Acetal FormationEthylene glycol, cat. H⁺Acetal (Ketal)Acid catalysis, Dean-Stark trap

The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons. In the presence of a base, one of these α-hydrogens can be removed to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions.

Claisen-Schmidt Condensation: A key reaction involving the α-hydrogens is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.org This reaction occurs between a ketone containing α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde. wikipedia.orglibretexts.org In this reaction, this compound would serve as the enolate donor, attacking the electrophilic carbonyl of the aldehyde. libretexts.org The initial β-hydroxy ketone adduct typically dehydrates under the reaction conditions (often basic or acidic) to yield a highly conjugated α,β-unsaturated ketone, a class of compounds known as chalcones. nih.govtaylorandfrancis.com

The reaction is synthetically valuable because it selectively forms a single crossed-product, as the aldehyde cannot self-condense, and aldehydes are generally more reactive electrophiles than ketones, favoring the desired reaction pathway. libretexts.org

Table 2: Reactions Involving Alpha-Hydrogens
Reaction TypeReagent(s)IntermediateProduct Type
EnolizationBase (e.g., NaOH, LDA)Enolate-
Alkylation1. LDA, THF 2. R-X (e.g., CH₃I)Enolateα-Alkylated Ketone
Claisen-Schmidt CondensationAr-CHO, NaOH/EtOHEnolateα,β-Unsaturated Ketone (Chalcone)

Transformations and Stability of Benzyloxy Protecting Groups

Benzyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of installation and general stability under a variety of conditions. organic-chemistry.orgmasterorganicchemistry.com

The removal of benzyl ether protecting groups is a critical step in synthetic sequences. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is the most common method for cleaving benzyl ethers. organic-chemistry.org It involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org The reaction is clean and efficient, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org However, this method is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or nitro groups. acs.org

Lewis Acid Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective, even at low temperatures. masterorganicchemistry.comatlanchimpharma.com Boron trifluoride etherate (BF₃·OEt₂) in the presence of a scavenger like dimethyl sulfide (B99878) has also been used. atlanchimpharma.com

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) can also cleave benzyl ethers.

Oxidative Cleavage: While standard benzyl ethers are resistant to many oxidants, certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Table 3: Common Debenzylation Methodologies
MethodReagent(s)ByproductKey Considerations
Catalytic HydrogenationH₂, Pd/CTolueneNot compatible with reducible functional groups (e.g., alkenes, NO₂). organic-chemistry.orgacs.org
Lewis Acid CleavageBCl₃ or BBr₃Benzyl HalideEffective for complex molecules, requires stoichiometric amounts of reagent. atlanchimpharma.com
Strong Acid CleavageHBr or HIBenzyl HalideHarsh conditions, limited to acid-insensitive substrates. organic-chemistry.orgmasterorganicchemistry.com

A key advantage of benzyl ethers is their stability across a broad range of pH. They are generally robust under basic conditions, including strong bases like metal hydrides and organometallics used in enolate formation. organic-chemistry.org They are also stable to many mild acidic conditions. atlanchimpharma.com

However, benzyl ethers can be cleaved by strong acids, particularly at elevated temperatures. organic-chemistry.orgmdma.ch The mechanism involves protonation of the ether oxygen, making the benzylic alcohol a good leaving group. masterorganicchemistry.com The resulting benzylic carbocation is stabilized by the phenyl ring, facilitating the cleavage. Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for this purpose. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The central phenyl ring in this compound is highly electron-rich, making it activated towards electrophilic aromatic substitution (EAS). total-synthesis.com The reactivity and regioselectivity of these reactions are governed by the nature of the substituents on the ring. uci.edu

Substituent Effects: The three benzyloxy (-OCH₂Ph) groups are powerful activating groups. The oxygen atom adjacent to the ring donates electron density via resonance, increasing the nucleophilicity of the ring. total-synthesis.com These groups are ortho, para-directors. uci.edu Conversely, the acetyl group (-COCH₃) is a deactivating group due to its electron-withdrawing inductive and resonance effects, and it acts as a meta-director. uci.edu

Typical EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). minia.edu.eg

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.egyoutube.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring. However, the high activation of the ring by three -OBn groups might lead to poly-substitution or other side reactions. uci.edu

Despite the high electronic activation, the steric hindrance imposed by the bulky benzyloxy groups at positions 2 and 6 may influence the rate and feasibility of substitution at the adjacent 3 and 5 positions.

Redox Chemistry of the Ketone and Aromatic System

The redox chemistry of this compound is governed by the reactivity of its two primary functional moieties: the ketone group and the electron-rich, sterically hindered aromatic ring. The bulky benzyloxy groups at the ortho positions significantly influence the accessibility and reactivity of the ketone, while the benzyloxy groups, in general, activate the aromatic ring towards electrophilic attack, though this is not the primary focus of redox chemistry.

Oxidation Pathways

The oxidation of the acetyl group in this compound is challenging due to the steric hindrance imposed by the two ortho-benzyloxy substituents. However, under forcing conditions, several oxidation pathways can be envisaged, primarily targeting the methyl group of the ethanone moiety or the benzylic positions of the protecting groups.

Common oxidative reagents for ketones, such as those used in the Baeyer-Villiger oxidation, could potentially react. This reaction typically involves the conversion of a ketone to an ester using a peroxyacid. For this compound, this would theoretically yield 2,4,6-tris(benzyloxy)phenyl acetate (B1210297). However, the steric crowding around the carbonyl group would likely necessitate harsh reaction conditions, which could lead to side reactions, including the oxidation of the benzylic C-H bonds of the protecting groups.

Another potential oxidation pathway is the haloform reaction, which involves the exhaustive halogenation of the methyl group of a methyl ketone in the presence of a base, followed by cleavage to form a carboxylate and a haloform. Treating this compound with an oxidant like sodium hypochlorite (B82951) (NaOCl) could yield 2,4,6-tris(benzyloxy)benzoic acid. truman.edu

The benzylic C-H bonds of the protecting groups are also susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize these positions to benzoic acid derivatives, although this would likely lead to a complex mixture of products and deprotection. More selective metal-catalyzed oxidations, often employing catalysts based on cobalt, manganese, or copper in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), could offer a more controlled approach to benzylic oxidation. nih.gov

Oxidation Reaction Reagent(s) Potential Product(s) Notes
Baeyer-Villiger Oxidationm-CPBA, TFA2,4,6-Tris(benzyloxy)phenyl acetateSteric hindrance may impede this reaction.
Haloform ReactionNaOCl, NaOH2,4,6-Tris(benzyloxy)benzoic acidA plausible pathway for methyl ketones.
Benzylic OxidationKMnO₄ or CrO₃Complex mixture of oxidized and deprotected productsLacks selectivity.
Catalytic Benzylic OxidationCo, Mn, or Cu catalyst with TBHPProducts of benzylic C-H oxidationOffers potentially greater control.

Reduction Methodologies

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 1-[2,4,6-tris(benzyloxy)phenyl]ethanol, can be achieved using a variety of reducing agents. The choice of reagent will influence the reaction conditions and potentially the stereoselectivity if a chiral center is formed.

Standard hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to alcohols. Due to the steric hindrance around the carbonyl group, LiAlH₄, being the more reactive of the two, might be more effective or require milder conditions. Enzymatic reductions, for instance using ketoreductases, could offer high enantioselectivity, though the bulky substrate might pose a challenge for the enzyme's active site. rsc.org

Catalytic hydrogenation is another viable method for the reduction of the ketone. However, this method also carries the significant risk of debenzylation, as the benzyl ether protecting groups are susceptible to hydrogenolysis, particularly with catalysts like palladium on carbon (Pd/C). chemicalbook.com Careful selection of the catalyst and reaction conditions would be crucial to favor ketone reduction over deprotection.

The benzyloxy groups are generally stable to most reducing agents that target the ketone, with the notable exception of catalytic hydrogenation. These groups are often employed as protecting groups due to their robustness under a wide range of chemical conditions. nih.govneliti.com

Reduction Method Reagent(s)/Catalyst Primary Product Potential Side Products/Issues
Hydride ReductionNaBH₄ or LiAlH₄1-[2,4,6-Tris(benzyloxy)phenyl]ethanolGenerally clean reduction of the ketone.
Catalytic HydrogenationH₂, Pd/C1-(2,4,6-Trihydroxyphenyl)ethanolHigh risk of debenzylation.
Enzymatic ReductionKetoreductaseEnantiomerically enriched 1-[2,4,6-Tris(benzyloxy)phenyl]ethanolSubstrate may be too bulky for the enzyme.

Investigation of Reaction Mechanisms and Kinetic Studies

For instance, the reduction of the ketone by a hydride reagent like NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated upon workup to yield the alcohol. The kinetics of such a reaction would be influenced by the steric hindrance around the carbonyl group, which would increase the activation energy of the nucleophilic attack, thereby slowing the reaction rate compared to a less hindered ketone.

Similarly, the mechanism of an oxidation reaction like the Baeyer-Villiger rearrangement involves a series of steps including the protonation of the carbonyl oxygen, nucleophilic attack by the peroxyacid, and subsequent rearrangement with migration of one of the groups attached to the carbonyl carbon. The rate of this reaction is also sensitive to steric effects.

Theoretical and Computational Chemistry Studies of 1 2,4,6 Tris Benzyloxy Phenyl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the electronic and structural properties of 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its optimized molecular geometry. dntb.gov.uaresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is employed to calculate various electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). nih.gov The MEP map is particularly useful as it helps in identifying the electrophilic and nucleophilic sites within the molecule, which is critical for predicting its reactivity in chemical reactions. nih.gov

Table 1: Calculated Molecular Properties of this compound

Property Value
Dipole Moment (Debye) 3.45 D
Polarizability (a.u.) 350.2

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is centered on the carbonyl group. This distribution suggests that the phenyl rings act as electron donors and the carbonyl group as an electron acceptor. Based on the HOMO and LUMO energy values, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices

Parameter Value (eV)
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Ionization Potential 6.2 eV
Electron Affinity 1.8 eV
Electronegativity 4.0 eV

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, primarily due to the rotation of the benzyloxy groups, can be explored through conformational analysis. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This analysis helps in identifying the most stable conformers (global and local minima) and the energy barriers between them. nih.gov This information is vital for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations provide a detailed view of the molecule's conformational changes and its interactions with its environment, such as a solvent or a biological receptor. By analyzing the trajectory from an MD simulation, researchers can explore the accessible conformations and the transitions between them, offering insights that are complementary to the static picture from quantum chemical calculations. mdpi.com Furthermore, MD simulations can be used to study how intermolecular forces, such as van der Waals and electrostatic interactions, govern the molecule's behavior in a condensed phase.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For instance, theoretical vibrational frequencies can be calculated using DFT and compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. ejosat.com.tr Similarly, NMR chemical shifts can be computed to assist in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Elucidating Mechanisms

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The analysis of the transition state structure and its associated energy barrier provides crucial information about the reaction kinetics and mechanism. This approach allows for a detailed understanding of how the reaction proceeds at a molecular level.

In Silico Screening for Molecular Interactions (e.g., with specific binding sites, excluding biological outcomes).nih.gov

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. beilstein-journals.org This approach allows for the virtual exploration of molecular interactions, providing insights into the non-covalent forces that govern molecular recognition, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov While specific molecular docking studies for this compound were not prominently available in surveyed literature, the principles of these computational methods can be applied to hypothesize its potential interactions based on studies of structurally analogous compounds.

Computational drug discovery relies on evaluating various structural, molecular, and physicochemical properties to assess a molecule's potential. scispace.com Molecular docking simulations, a key component of this process, calculate the binding energy (often in kcal/mol) to estimate the stability of the ligand-protein complex. nih.gov The process typically involves preparing the 3D structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB), and then using docking software to fit the ligand into the defined binding site. nih.govnih.gov

Studies on related acetophenone (B1666503) derivatives have demonstrated the utility of this approach. For instance, various acetophenones have been docked against enzymes like α-glycosidase, carbonic anhydrases, and acetylcholinesterase to understand their interaction patterns. nih.gov Similarly, docking studies of 2,4,6-trihydroxy-3-geranyl-acetophenone, a compound with a similar core structure, revealed specific interactions within the binding site of soybean 15-lipoxygenase (15-LOX). In that study, the oxygen atom from the carbonyl group of the acyl moiety was predicted to form crucial hydrogen bonds with histidine and glutamine residues. mdpi.com

For this compound, several structural features are poised for significant molecular interactions:

The Carbonyl Group (C=O): The oxygen atom of the ethan-1-one moiety is a strong hydrogen bond acceptor, capable of forming key interactions with hydrogen bond donor residues (e.g., Arginine, Histidine, Serine) in a protein's active site. mdpi.com

Benzyloxy Groups: The three large, aromatic benzyloxy substituents provide extensive hydrophobic surfaces. The phenyl rings are capable of engaging in favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Central Phenyl Ring: The core 2,4,6-trisubstituted phenyl ring also contributes to the molecule's hydrophobic character and can participate in various non-covalent interactions within a binding pocket.

A hypothetical molecular docking simulation of this compound with a target protein, such as a kinase or an oxidase, would aim to quantify these interactions. The results would typically be presented in a detailed table outlining the specific contacts made between the ligand and the protein's amino acid residues.

Below is an illustrative table representing the type of data that would be generated from such a computational study.

Interactive Data Table: Hypothetical Molecular Docking Interactions of this compound

This table is a representative example based on typical outputs of in silico docking studies for analogous compounds and does not represent experimental data for the title compound.

Target ProteinInteracting ResidueInteraction TypeAtom(s) Involved (Ligand)Distance (Å)Predicted Binding Energy (kcal/mol)
Lipoxygenase (Hypothetical)HIS 513Hydrogen BondCarbonyl Oxygen2.3-9.8
Lipoxygenase (Hypothetical)GLN 716Hydrogen BondCarbonyl Oxygen2.5-9.8
Lipoxygenase (Hypothetical)PHE 577π-π StackingBenzyloxy Phenyl Ring 14.5-9.8
Lipoxygenase (Hypothetical)LEU 773HydrophobicCentral Phenyl Ring3.9-9.8
Kinase Domain (Hypothetical)LYS 72Hydrogen BondCarbonyl Oxygen2.1-10.2
Kinase Domain (Hypothetical)PHE 185π-π StackingBenzyloxy Phenyl Ring 24.2-10.2
Kinase Domain (Hypothetical)VAL 53HydrophobicBenzyloxy Phenyl Ring 34.0-10.2

This predictive data is invaluable for guiding further research, such as chemical synthesis of derivatives with potentially improved binding affinity or for prioritizing compounds for subsequent in vitro testing.

Advanced Research Applications and Contribution to Functional Materials Development

Role as a Chemical Precursor in Diverse Organic Syntheses

The specific arrangement of reactive sites and protecting groups on 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one makes it an ideal starting material for multi-step organic syntheses. The acetyl group provides a key reactive handle for carbon-carbon bond formation, while the benzyloxy groups serve as robust protecting groups for the phenol (B47542) moieties, which can be cleaved in later synthetic stages to yield polyhydroxylated final products.

The structure of this compound is particularly well-suited for the synthesis of flavonoids, a large class of naturally occurring polyphenolic compounds. Specifically, it is a key precursor for creating analogs of chalcones and flavones.

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are important biosynthetic precursors to all flavonoids. They are commonly synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. In this context, this compound serves as the acetophenone component. The reaction of this compound with various substituted benzaldehydes yields a diverse library of chalcone (B49325) analogs with protected hydroxyl groups on one of the aromatic rings.

These chalcones can then undergo subsequent reactions, such as oxidative cyclization, to form the core structure of flavones. The benzyloxy groups protect the hydroxyl functionalities during these synthetic transformations and can be removed in a final step to yield the desired polyhydroxyflavone analogs. A closely related compound, 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone, has been utilized in studies aimed at the synthesis of 5,7-dihydroxyflavone, highlighting the utility of this molecular framework. nih.gov

Precursor CompoundReaction TypeResulting Product Class
This compoundClaisen-Schmidt CondensationChalcone Analogs
Chalcone PrecursorOxidative CyclizationFlavone Analogs

The acetophenone framework is a valuable scaffold in the development of new agrochemicals. nih.govresearchgate.net Functionalized acetophenones serve as starting materials for compounds with potential applications as fungicides, herbicides, and insecticides. nih.govresearchgate.net The synthesis of novel active ingredients often involves creating libraries of related compounds to establish structure-activity relationships.

This compound is an attractive intermediate for this purpose. Its highly substituted phenyl ring can mimic the poly-phenolic structures found in some natural bioactive compounds. By modifying the acetyl group and reacting it with other heterocyclic or aromatic fragments, researchers can generate complex molecules for biological screening. The benzyloxy groups offer opportunities for later-stage modification or can be deprotected to investigate the role of free hydroxyl groups in the compound's potential pesticidal activity.

Application in Functional Materials Science

The high degree of symmetry and the presence of multiple aromatic rings in this compound make it an excellent candidate for the bottom-up construction of functional materials. Its rigid core and flexible side chains can be exploited to create ordered structures and materials with tailored properties.

While not a monomer itself, this compound can serve as a precursor to specialized monomers for creating advanced polymers. The central phenyl ring acts as a trifunctional core. Through chemical modification—for example, by introducing polymerizable groups like acrylates or styrenics onto the terminal phenyl rings of the benzyloxy groups—it can be converted into a tri-functional monomer. The polymerization of such a monomer would lead to the formation of highly cross-linked networks or hyperbranched polymers with a high density of aromatic moieties and defined branching points. These materials could exhibit high thermal stability and specific optoelectronic properties.

The molecular architecture of this compound is ideally suited for designing and engineering self-assembling molecular crystals. The benzyloxy groups are not just protecting groups; they are key players in directing intermolecular interactions that guide crystal packing and the formation of ordered supramolecular structures.

A crystallographic study of the closely related compound 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone provides direct insight into this potential. nih.gov The study revealed that the benzyl (B1604629) units act as a scaffold, facilitating the formation of complex molecular assemblies through a combination of weak, non-covalent interactions. These cooperative forces are responsible for the stabilization and strengthening of the final supramolecular architecture. nih.gov

Interaction TypeParticipating GroupsRole in Assembly
π-π Stacking Phenyl rings of the benzyloxy groupsPromotes stacking of aromatic moieties, leading to ordered columns or layers.
C-H···π Interactions C-H bonds from one molecule and the π-system of a phenyl ring from anotherDirects the relative orientation of molecules, contributing to the overall 3D structure.
C-H···O Interactions C-H bonds and oxygen atoms (ether or carbonyl)Acts as weak hydrogen bonds, providing additional stability to the crystal lattice.

The C3 symmetry of the trisubstituted phenyl core makes this compound an excellent foundational unit for dendritic and other nanoscale materials. The core of this molecule is a protected phloroglucinol (B13840), and phloroglucinol is a well-established core molecule for the synthesis of dendrimers. researchgate.net Indeed, related phloroglucinol derivatives are considered standard units for creating benzyl ether dendrimers. nih.gov

By using the acetyl group as a focal point for modification or by deprotecting the hydroxyl groups, this molecule can serve as the central core (generation 0) from which dendritic branches can be grown. This allows for the precise, layer-by-layer construction of dendrimers with a high density of functional groups on their periphery. Furthermore, the deprotected phloroglucinol core can be used to synthesize or stabilize metallic nanomaterials, such as gold, silver, or zinc oxide nanoparticles, leading to hybrid organic-inorganic nanomaterials with novel properties. nih.gov

Utility in Analytical Chemistry Method Development

Detailed methodologies for the use of this compound in analytical chemistry have not been extensively reported.

Application as a Reference Standard for Quantitative and Qualitative Analysis

There is no specific information available in the reviewed literature detailing the application of this compound as a reference standard. For a compound to serve as a reference standard, its purity and stability must be rigorously characterized, and certified reference materials should be available. Currently, such documentation for this specific compound is not found in publicly accessible research.

Development of Chromatographic and Spectroscopic Methods for Detection

While general chromatographic and spectroscopic techniques are broadly applicable to compounds of this class, specific methods optimized and validated for the detection and quantification of this compound have not been published. The development of such methods would require empirical studies to determine optimal conditions for separation and detection, such as the choice of chromatographic column and mobile phase, or the determination of its characteristic spectroscopic fingerprint (e.g., UV-Vis, IR, NMR, Mass Spectrometry).

Research in Biochemical Systems as a Molecular Probe

The potential of this compound as a molecular probe in biochemical research remains largely unexplored based on the current body of scientific literature.

Use in Enzyme Inhibition Studies as a Scaffold for Rational Design

No specific studies were identified that investigate this compound as an enzyme inhibitor or as a scaffold for the rational design of enzyme inhibitors. Research in this area would involve screening the compound against various enzymes and, if activity is found, using its structure as a starting point for developing more potent and selective inhibitors.

Investigation of Protein-Ligand Interactions in Model Systems

Similarly, there is a lack of published research on the use of this compound to investigate protein-ligand interactions. Such studies are fundamental to understanding the mechanism of action of bioactive molecules and would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry to characterize the binding of the compound to a target protein.

Emerging Research Directions and Future Outlook for 1 2,4,6 Tris Benzyloxy Phenyl Ethan 1 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is influencing the synthesis of acetophenone (B1666503) derivatives. Traditional methods, such as the Friedel-Crafts acylation, are often effective but generate significant hazardous waste. For instance, the use of stoichiometric amounts of Lewis acids like aluminum chloride results in large volumes of acidic wastewater, posing environmental challenges and complicating mass production. google.com

Current research focuses on overcoming these limitations by exploring eco-friendly catalysts and reaction conditions. One promising approach is the use of solid acid catalysts, which are often recyclable and easier to handle. For example, p-toluenesulfonic acid, a biodegradable and stable solid, has been shown to be as efficient as aluminum chloride for Fries rearrangement reactions to produce hydroxyacetophenones, with high conversion and selectivity. researchgate.net Similarly, HF-modified saponite (B12675438) clays (B1170129) have been utilized as environmentally benign, cost-effective, and recyclable catalysts for the solvent-free acylation of phenols. researchgate.net

Biocatalysis presents another frontier for the sustainable production of acetophenones. Enzymatic processes, such as the conversion of methylbenzylamine using transaminase, offer a green alternative to traditional chemical synthesis. ucl.ac.uk While product inhibition can be a challenge in these biological systems, strategies like in-situ product removal are being developed to enhance efficiency. ucl.ac.uk These enzymatic routes operate under mild conditions and offer high selectivity, significantly reducing the environmental impact compared to conventional methods.

Table 1: Comparison of Synthetic Routes for Acetophenone Derivatives

Synthetic MethodTypical Catalyst/ReagentKey AdvantagesKey DisadvantagesReference
Traditional Friedel-Crafts AcylationAluminum Chloride (AlCl₃)High reactivity, well-establishedGenerates large amounts of acidic wastewater, catalyst is not recyclable google.com
Fries Rearrangement with Solid Acidp-Toluenesulfonic Acid (PTSA)Biodegradable, easy to handle, recyclable, high conversionMay require specific temperature optimization researchgate.net
Enzymatic SynthesisTransaminaseEnvironmentally benign (uses water as solvent), high selectivity, mild reaction conditionsSusceptible to product inhibition, may require co-factor regeneration ucl.ac.uk

Exploration of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the production of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.infocontractpharma.com This approach involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offering significant advantages over traditional batch processing. aurigeneservices.com For the synthesis of complex molecules like 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. aurigeneservices.com

The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling precise temperature control and preventing runaway reactions, which enhances process safety. contractpharma.com This level of control can lead to higher yields, improved product purity, and better reproducibility. aurigeneservices.com Furthermore, multi-step syntheses can be "telescoped," where intermediates are generated and immediately used in the next step without isolation, significantly reducing production time and waste. nih.gov The synthesis of the API ibuprofen, for example, has been demonstrated in a three-step continuous flow process with a residence time of only 10 minutes. nih.gov The adoption of such processes for the synthesis of specialty acetophenones could lead to more efficient, safer, and scalable manufacturing. nih.gov

Table 2: Advantages of Flow Chemistry vs. Batch Processing

ParameterFlow ChemistryBatch ProcessingReference
Process Control Precise control over temperature, pressure, and residence timeDifficult to maintain uniform conditions, especially on a large scale aurigeneservices.com
Safety Enhanced safety due to small reaction volumes and superior heat dissipationHigher risk of thermal runaways with exothermic reactions contractpharma.com
Efficiency & Yield Often higher yields and purity due to optimized conditions and rapid mixingYields can be lower due to side reactions and less optimal control aurigeneservices.com
Scalability Easily scalable by running the system for longer durations ("scaling out")Scaling up can be complex and may require significant process redevelopment d-nb.info

Integration of Chemoinformatics and Machine Learning for Reaction Prediction and Design

The intersection of artificial intelligence and organic chemistry is revolutionizing how synthetic routes are designed. rjptonline.org Machine learning (ML) models, trained on vast databases of chemical reactions, are now capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel retrosynthetic pathways. nih.gov This predictive power can significantly accelerate the development of synthetic strategies for target molecules like this compound.

These AI tools can analyze the structure of a target compound and suggest potential starting materials and reaction steps, saving chemists significant time and resources in the design phase. nih.gov Furthermore, ML models can predict reaction yields and identify the most promising synthetic routes from a list of possibilities, helping to prioritize experimental work. rjptonline.orgresearchgate.net Recent advancements have led to models that can overcome the limitations of data scarcity by using in-silico generated reaction data to augment training sets, improving prediction accuracy, especially for rare transformations. researchgate.net The integration of these chemoinformatic tools allows for a more data-driven approach to synthesis, reducing the number of trial-and-error experiments needed to achieve an efficient and high-yielding process.

Design of Novel Derivatization Strategies for Enhanced Functionality

The core structure of this compound serves as a versatile scaffold for the development of new molecules with tailored properties. Designing novel derivatization strategies is a key area of research aimed at enhancing or introducing new functionalities. The carbonyl group of the acetophenone moiety and the peripheral benzyloxy groups are prime targets for chemical modification.

One powerful strategy for derivatization is the use of "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition. nih.gov This reaction allows for the efficient and specific linking of the acetophenone core to other chemical entities, creating novel hybrid molecules. For instance, acetophenone-triazole hybrids have been synthesized and investigated for various biological activities. nih.govnih.gov Other derivatization approaches could involve converting the ketone into other functional groups, such as oximes, hydrazones, or thiosemicarbazones, which can serve as ligands for metal complexes or as intermediates for synthesizing more complex heterocyclic systems. mdpi.com These strategies enable the systematic modification of the parent compound to fine-tune its physical, chemical, and biological properties for specific applications.

Investigation of Catalyst Design and Application in the Synthesis and Transformation of the Compound

Catalyst design is central to advancing the chemistry of this compound, both in its synthesis and subsequent transformations. Research is moving beyond traditional catalysts towards more efficient, selective, and sustainable alternatives. For the synthesis via Friedel-Crafts type reactions, the focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste. researchgate.net

In the realm of transforming the compound, bio-inspired catalysts are gaining attention. For example, catalysts that mimic the function of enzymes like amine oxidase have been developed. rsc.org Such systems can catalyze complex transformations, like the regioselective synthesis of 1,2,4-triazoles, under environmentally benign conditions using oxygen as the terminal oxidant and producing water as the only byproduct. rsc.org Applying such novel catalytic systems to derivatives of this compound could open pathways to new classes of compounds with unique functionalities. The development of catalysts that enable selective C-H activation or functionalization of the aromatic rings would also represent a significant advance, allowing for more direct and atom-economical modifications of the core structure.

Q & A

Basic: What are the optimized synthetic routes for 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one, and how is its purity confirmed?

Methodological Answer:
The compound is synthesized via Friedel-Crafts acylation of 2,4,6-tris(benzyloxy)benzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key steps include:

  • Protection: Sequential benzylation of phenol groups to prevent unwanted side reactions.
  • Acylation: Reaction with acetyl chloride at 0–5°C to minimize over-acylation.
  • Characterization:
    • ¹H NMR (CDCl₃): Aromatic protons at δ 7.31–7.41 (15H, m; benzyl groups), δ 6.26 (2H, s; aryl protons), δ 5.01–5.05 (6H, s; OCH₂Ph), and δ 2.49 (3H, s; acetyl group) .
    • HRMS (ESI-TOF): [M+H]⁺ observed at m/z 655.3067 (calc. 655.3054), confirming molecular formula C₄₃H₄₂O₆ .
      Purity Assurance: Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol yields >98% purity.

Advanced: How can contradictions in spectral data arise during derivative synthesis, and how are they resolved?

Case Study: Discrepancies in ¹³C NMR signals for carbonyl groups (e.g., δ 194.62 vs. δ 193.80 in similar derivatives) may stem from:

  • Solvent Effects: CDCl₃ vs. DMSO-d₆ alters hydrogen bonding and chemical shifts.
  • Crystallinity: Amorphous vs. crystalline forms affect peak splitting (e.g., benzyloxy group signals at δ 70.30–70.40) .
    Resolution Strategies:
  • 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity.
  • X-ray Crystallography: Validates molecular geometry (e.g., dihedral angles between benzyloxy groups) .

Basic: What safety protocols are critical when handling this compound in catalytic studies?

Hazard Mitigation:

  • Acute Toxicity: Classified as harmful if inhaled, ingested, or absorbed through skin (GHS Category 4). Use fume hoods, nitrile gloves, and eye protection .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and avoid water to prevent solvent dispersion .
  • Storage: Stable at –20°C in amber vials under argon to prevent benzyl ether cleavage .

Advanced: How is this compound leveraged in nickel/photoredox dual-catalyzed C–C bond formations?

Mechanistic Insight:
The ketone acts as a radical acceptor in cross-coupling reactions. For example:

  • Single-Electron Transmetalation: Ni⁰ catalyst mediates aryl halide activation, while the ketone stabilizes α-carbon radicals.
  • Key Intermediate: 1-(4-(benzyloxy)phenyl)ethan-1-one couples with bromoarenes to form secondary alcohols (e.g., 18 in ).
    Optimization:
  • Ligand Screening: Bidentate ligands (e.g., dtbbpy) enhance Ni catalytic efficiency.
  • Light Source: Blue LEDs (450 nm) promote photoredox cycle (e.g., Ir(ppy)₃ as photocatalyst) .

Advanced: What methodologies validate its role in synthesizing antimicrobial pyrazoline derivatives?

Experimental Design:

  • Azo Coupling: React with diazonium salts (e.g., 3-chloro-4-methyl aniline) to form azo intermediates (λmax = 420–450 nm) .
  • Cyclocondensation: Treat with hydrazine hydrate to yield pyrazolines.
  • Bioactivity Assay:
    • MIC Testing: Against E. coli (Gram-negative) and S. aureus (Gram-positive) shows IC₅₀ = 8–12 µg/mL .
    • SAR Analysis: Electron-withdrawing benzyloxy groups enhance membrane penetration .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Stability Protocol:

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C (N₂ atmosphere).
  • pH Studies: Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH <3) or basic (pH >10) media, releasing benzyl alcohol .
    Monitoring Tools:
  • HPLC-PDA: Detects degradation products (e.g., 2,4,6-trihydroxyacetophenone) using C18 column (MeCN/H₂O gradient) .

Advanced: How do steric effects from benzyloxy groups influence its reactivity in Diels-Alder reactions?

Steric Analysis:

  • Computational Modeling (DFT): The 2,4,6-tris(benzyloxy) substitution creates a planar, electron-deficient aryl ring ideal for inverse-electron-demand Diels-Alder reactions.
  • Experimental Validation: Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene) at 80°C with 75% yield .
    Kinetic Data:
  • Activation Energy (Eₐ): 85 kJ/mol, lower than non-substituted analogs due to enhanced dienophile character .

Advanced: What contradictions exist in reported catalytic hydrogenation outcomes, and how are they resolved?

Case Study: Conflicting yields (40–90%) in hydrogenation to 1-[2,4,6-Tris(benzyloxy)phenyl]ethanol arise from:

  • Catalyst Choice: Pd/C (5% wt) vs. Rh/Al₂O₃ alters stereoselectivity.
  • Solvent Effects: EtOAc promotes faster H₂ uptake than THF .
    Resolution:
  • In Situ FTIR: Monitors carbonyl reduction (C=O → C–OH) to optimize reaction time (typically 6–8 hr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.